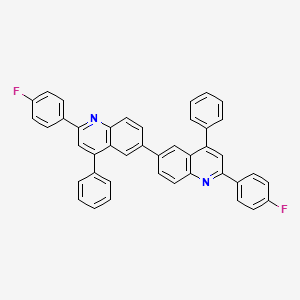
6,6'-Biquinoline, 2,2'-bis(4-fluorophenyl)-4,4'-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- is a complex organic compound that belongs to the family of biquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Suzuki Coupling Reaction: This method involves the coupling of boronic acids with halogenated quinolines in the presence of a palladium catalyst.
Friedländer Synthesis: This classical method involves the condensation of aniline derivatives with ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve:
Catalyst Selection: Choosing the right catalyst to enhance reaction efficiency.
Reaction Temperature and Pressure: Controlling these parameters to favor the desired product formation.
Purification Techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Potential use in bioimaging and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- depends on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or DNA.
Pathways Involved: It may modulate signaling pathways, induce apoptosis, or inhibit microbial growth.
Comparison with Similar Compounds
Similar Compounds
6,6’-Biquinoline: A simpler analog without the phenyl and fluorophenyl substitutions.
2,2’-Biquinoline: Another analog with different substitution patterns.
Uniqueness
6,6’-Biquinoline, 2,2’-bis(4-fluorophenyl)-4,4’-diphenyl- is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties, such as enhanced fluorescence or specific binding affinities.
Properties
CAS No. |
180268-07-9 |
|---|---|
Molecular Formula |
C42H26F2N2 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-[2-(4-fluorophenyl)-4-phenylquinolin-6-yl]-4-phenylquinoline |
InChI |
InChI=1S/C42H26F2N2/c43-33-17-11-29(12-18-33)41-25-35(27-7-3-1-4-8-27)37-23-31(15-21-39(37)45-41)32-16-22-40-38(24-32)36(28-9-5-2-6-10-28)26-42(46-40)30-13-19-34(44)20-14-30/h1-26H |
InChI Key |
XWMUPHJFKPRXFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)C4=CC5=C(C=C4)N=C(C=C5C6=CC=CC=C6)C7=CC=C(C=C7)F)C8=CC=C(C=C8)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















